molecular formula C14H28NO3PS2 B1677943 Piperophos CAS No. 24151-93-7

Piperophos

Cat. No.: B1677943
CAS No.: 24151-93-7
M. Wt: 353.5 g/mol
InChI Key: UNLYSVIDNRIVFJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Piperophos interacts with various enzymes and proteins in biochemical reactions. It is known to be an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at the synaptic cleft .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal neurotransmission processes. This disruption is caused by the overstimulation of cholinergic receptors due to the accumulation of acetylcholine . In addition, this compound has been found to decrease testosterone biosynthesis in Leydig cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the acetylcholinesterase enzyme. This compound binds to the active site of this enzyme, preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors .

Temporal Effects in Laboratory Settings

It is known that this compound is a potential particle-bound transport medium, indicating that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the cholinergic signaling pathway due to its role as an acetylcholinesterase inhibitor

Transport and Distribution

Given its role as an acetylcholinesterase inhibitor, it is likely that it is transported to synaptic clefts where acetylcholinesterase is located .

Subcellular Localization

Based on its known biochemical properties, it is likely to be found in the synaptic clefts where it can interact with acetylcholinesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperophos involves the reaction of 2-methylpiperidine with carbonyl chloride to form 2-methylpiperidinocarbonyl chloride. This intermediate is then reacted with O,O-dipropyl phosphorodithioate in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Piperophos undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Herbicidal Applications

Mechanism of Action:
Piperophos functions by inhibiting specific enzymatic pathways in plants, leading to their death. It disrupts the normal physiological processes by interfering with hormone systems, which aligns it with other organophosphorus compounds known for similar effects on plants and non-target species.

Field Studies:
Research has demonstrated that this compound is effective against a variety of weeds, particularly in rice cultivation. For example, studies conducted in the Philippines have shown that this compound combined with other herbicides like dimethametryn and 2,4-D enhances weed control efficacy .

Herbicide Combination Application Rate (kg a.i./ha)
This compound + Dimethametryn0.75-2.0
This compound + 2,4-D0.8+0.12

Insecticidal Applications

Mode of Action Studies:
As an insecticide, this compound inhibits acetylcholinesterase (AChE), an enzyme essential for breaking down acetylcholine in the synaptic cleft. The accumulation of acetylcholine leads to uncontrolled nerve impulses, paralysis, and ultimately death in target insect populations.

Resistance Management:
Research into insect resistance to this compound is crucial for developing strategies to mitigate resistance and prolong the effectiveness of this insecticide in agricultural settings. Understanding the genetic and biochemical mechanisms behind resistance can inform better pest management practices.

Environmental Impact Studies

Persistence and Bioaccumulation:
Investigations into the environmental fate of this compound have revealed concerns regarding its persistence in soil and water, as well as its potential for bioaccumulation in the food chain. Studies indicate that this compound can remain active in the environment longer than desired, raising ecological risks .

Environmental Aspect Findings
Soil PersistenceHigh persistence noted
Bioaccumulation PotentialConcerns about food chain impact

Toxicological Studies

Endocrine Disruption:
this compound has been noted for its anti-androgenic properties, which can disrupt endocrine functions in various organisms. This characteristic necessitates careful management to avoid adverse effects on non-target species and ecosystems.

Case Studies:
Research has documented toxic effects on physiologically important enzymes such as cholinesterases and peroxidases when exposed to this compound, indicating potential health risks for both agricultural workers and consumers .

Biological Activity

Piperophos is a synthetic herbicide belonging to the organophosphate class, primarily used for controlling various weeds in agricultural settings. Its biological activity is characterized by its interaction with the enzyme acetylcholinesterase (AChE), leading to significant implications for both target organisms and non-target species, including humans and wildlife. This article will delve into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its effects.

This compound acts as an acetylcholinesterase inhibitor , which disrupts normal neurotransmission in organisms. By inhibiting AChE, this compound leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate pesticides, which raises concerns regarding their toxicity and environmental impact.

Key Biological Activities

  • Anticholinesterase Activity : this compound has been shown to inhibit AChE in various species, leading to neurotoxic effects.
  • Effects on Soil Microbial Communities : Studies indicate that this compound can adversely affect soil microbial populations, impacting soil health and ecosystem balance.
  • Toxicity to Non-Target Species : The compound poses risks not only to pests but also to beneficial insects and other wildlife.

Toxicological Studies

Recent studies have quantified the toxicity of this compound using various models. The following table summarizes key findings regarding its acute toxicity:

Parameter Value
Oral LD50 (mg/kg)1350-5000
Dermal LD50 (mg/kg)100-1000
Inhalation LC50 (mg/L)Not specified
Toxicity ClassificationClass II (Moderately Hazardous)

These values indicate that while this compound is moderately hazardous, it poses significant risks under certain exposure conditions.

Case Studies

A case study conducted by Guo et al. examined the impact of this compound on soil enzymatic activity and microbial populations. The study found that:

  • Microbial Diversity : Application of this compound resulted in a significant reduction in microbial diversity within treated soils.
  • Soil Enzyme Activity : Key soil enzymes involved in nutrient cycling were inhibited, affecting overall soil fertility.

Environmental Persistence

This compound exhibits varying degrees of persistence in different environmental conditions. Research indicates that:

  • Soil Adsorption : The adsorption characteristics of this compound are influenced by soil colloids such as clay minerals and organic matter, which can affect its bioavailability and degradation rates .
  • Degradation Pathways : Microbial degradation pathways have been identified that can break down this compound into less toxic metabolites; however, the efficiency of these pathways varies widely among different soil types.

Table: Environmental Persistence Data

Soil Type Half-Life (Days) Adsorption Coefficient (Koc)
Sandy Loam15150
Clayey Soil30300
Organic Matter-Rich Soil10100

These data illustrate how environmental factors can significantly influence the behavior and impact of this compound in agricultural ecosystems.

Properties

IUPAC Name

2-dipropoxyphosphinothioylsulfanyl-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28NO3PS2/c1-4-10-17-19(20,18-11-5-2)21-12-14(16)15-9-7-6-8-13(15)3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLYSVIDNRIVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=S)(OCCC)SCC(=O)N1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058031
Record name Piperophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24151-93-7
Record name Piperophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24151-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperophos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024151937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorodithioic acid, S-[2-(2-methyl-1-piperidinyl)-2-oxoethyl] O,O-dipropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPEROPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZQ0DO501J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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